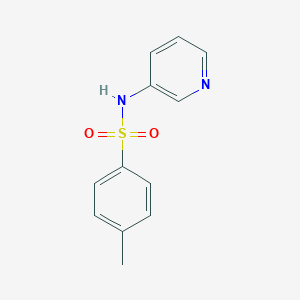
4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide, also known as MRS2587, is a selective P2X7 receptor antagonist. P2X7 receptors are a type of ion channel found in immune cells, and they play a role in inflammation and cell death. MRS2587 has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders.
作用机制
4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide works by selectively blocking the P2X7 receptor, which is involved in the activation of immune cells and the release of pro-inflammatory cytokines. By blocking this receptor, 4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide reduces inflammation and cell death, which can lead to improved outcomes in various disease states.
生化和生理效应
4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects. It reduces the activation of immune cells, including macrophages and microglia, and reduces the release of pro-inflammatory cytokines. It also reduces cell death and improves cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide has several advantages for lab experiments. It is a selective P2X7 receptor antagonist, which means that it specifically targets this receptor without affecting other receptors. It is also relatively stable and easy to synthesize. However, there are also limitations to using 4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide in lab experiments. It can be expensive to synthesize, and its effects may vary depending on the disease model and experimental conditions.
未来方向
There are several future directions for research on 4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide. One area of interest is its potential use in combination with other drugs to treat cancer and other diseases. Another area of interest is its potential use in combination with immunotherapy to enhance the immune response to cancer cells. Additionally, further studies are needed to determine the optimal dosage and administration of 4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide for different disease states.
合成方法
4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide can be synthesized through a multi-step process involving the reaction of pyridine-3-amine with 4-methylbenzenesulfonyl chloride. The resulting intermediate is then further reacted with sodium azide and triphenylphosphine to yield the final product.
科学研究应用
4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide has been extensively studied for its potential therapeutic applications. In cancer research, it has been shown to inhibit tumor growth and metastasis in various types of cancer, including breast cancer and melanoma. In neurodegenerative disease research, 4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease and multiple sclerosis. In autoimmune disease research, 4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide has been shown to reduce inflammation and prevent tissue damage in animal models of rheumatoid arthritis and lupus.
属性
CAS 编号 |
65523-65-1 |
|---|---|
产品名称 |
4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide |
分子式 |
C12H12N2O2S |
分子量 |
248.3 g/mol |
IUPAC 名称 |
4-methyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H12N2O2S/c1-10-4-6-12(7-5-10)17(15,16)14-11-3-2-8-13-9-11/h2-9,14H,1H3 |
InChI 键 |
JSNNVBLCQRJOQF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



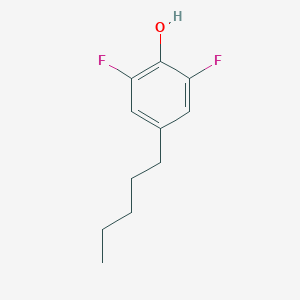
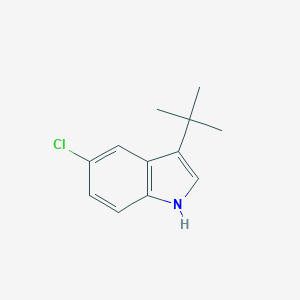
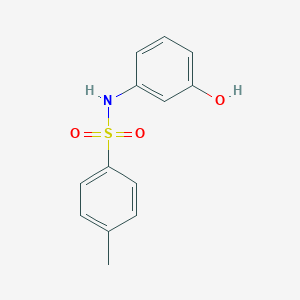
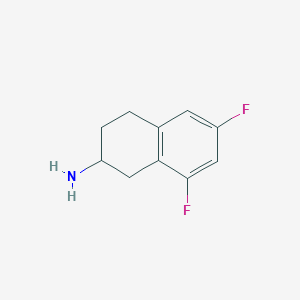
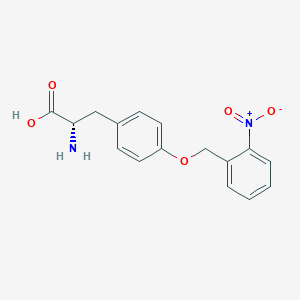
![Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B172800.png)
![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B172801.png)
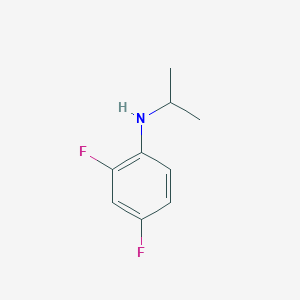
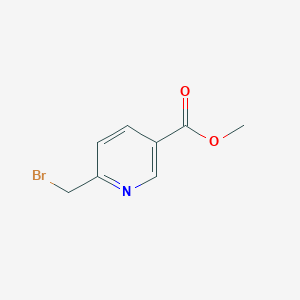
![2-(Methylthio)-4H-thiopyrano[3,2-b]pyridin-4-one](/img/structure/B172811.png)
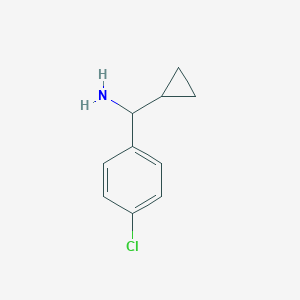
![Methyl 2-[4-(aminomethyl)phenyl]benzoate](/img/structure/B172814.png)
![[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine](/img/structure/B172821.png)
